4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
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Description
4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a useful research compound. Its molecular formula is C17H10BrFN2O2S2 and its molecular weight is 437.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Approaches
A green chemistry approach was employed in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including compounds with structural similarities to 4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide. This method emphasizes the use of water as a reaction medium, aligning with the principles of green chemistry to minimize environmental impact. The reactions were found to yield nearly quantitative results, demonstrating efficiency and sustainability in chemical synthesis (Horishny & Matiychuk, 2020).
Antimicrobial Applications
Research into the antimicrobial efficacy of novel fluorine-containing derivatives, including structures similar to the compound of interest, highlighted their potential as antimicrobial agents. These compounds were synthesized through the Knoevenagel condensation process and evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Several derivatives exhibited remarkable in vitro antimicrobial potency, suggesting their application in addressing bacterial and fungal infections (Desai, Vaghani, & Shihora, 2013).
Antitumor Activity
Another study explored the synthesis, physicochemical properties, drug likeness, and in vitro antitumor activity of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid esters and amides. These compounds, closely related to the targeted compound, demonstrated moderate activity against various human cancer cell lines. The research signifies the potential of these compounds in developing new anticancer agents, particularly noting sensitivity in leukemia cell lines (Horishny & Matiychuk, 2021).
properties
IUPAC Name |
4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O2S2/c18-12-5-3-11(4-6-12)15(22)20-21-16(23)14(25-17(21)24)9-10-1-7-13(19)8-2-10/h1-9H,(H,20,22)/b14-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKWUEPTXMSQSJ-ZROIWOOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
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